molecular formula C11H22OSi B14219907 Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane CAS No. 529494-84-6

Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane

Katalognummer: B14219907
CAS-Nummer: 529494-84-6
Molekulargewicht: 198.38 g/mol
InChI-Schlüssel: MHIHDXOJSGVNQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane is an organosilicon compound with the molecular formula C11H22OSi This compound is characterized by the presence of a trimethylsilyl group attached to a 6-methylhepta-1,3-dien-2-yloxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction can be represented as follows: [ \text{Precursor} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism by which Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group. Additionally, the presence of the 6-methylhepta-1,3-dien-2-yloxy moiety can influence the reactivity and selectivity of the compound in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.

    Triisopropyl[(trimethylsilyl)ethynyl]silane: Another organosilicon compound with different substituents.

Uniqueness

Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane is unique due to the presence of the 6-methylhepta-1,3-dien-2-yloxy moiety, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and selectivity are required.

Eigenschaften

CAS-Nummer

529494-84-6

Molekularformel

C11H22OSi

Molekulargewicht

198.38 g/mol

IUPAC-Name

trimethyl(6-methylhepta-1,3-dien-2-yloxy)silane

InChI

InChI=1S/C11H22OSi/c1-10(2)8-7-9-11(3)12-13(4,5)6/h7,9-10H,3,8H2,1-2,4-6H3

InChI-Schlüssel

MHIHDXOJSGVNQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC=CC(=C)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.